An In-depth Technical Guide to the Computational and DFT Studies of 6-Chloro-5-nitropicolinaldehyde
An In-depth Technical Guide to the Computational and DFT Studies of 6-Chloro-5-nitropicolinaldehyde
Abstract
6-Chloro-5-nitropicolinaldehyde is a pivotal intermediate in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1] A comprehensive understanding of its molecular structure, electronic properties, and reactivity is paramount for its effective utilization in drug design and development. This technical guide provides an in-depth exploration of 6-Chloro-5-nitropicolinaldehyde through the lens of computational chemistry, primarily focusing on Density Functional Theory (DFT) calculations. We will delve into the molecule's optimized geometry, vibrational frequencies (FT-IR), electronic characteristics (HOMO-LUMO analysis), and predicted NMR spectra. The theoretical findings are discussed in the context of established chemical principles and their implications for the molecule's reactivity and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper molecular-level understanding of this versatile building block.
Introduction: The Significance of 6-Chloro-5-nitropicolinaldehyde
6-Chloro-5-nitropicolinaldehyde belongs to the class of substituted pyridines, which are fundamental structural motifs in a vast array of pharmaceuticals and functional materials.[1] The strategic placement of a chloro, a nitro, and an aldehyde group on the pyridine ring endows this molecule with multiple reactive sites, making it a highly versatile precursor for the synthesis of more complex molecular architectures.[1] Its importance is underscored by its role as a key intermediate in the development of novel therapeutic agents. The presence of chlorine-containing moieties is a common feature in many FDA-approved drugs, highlighting the relevance of chloro-substituted heterocycles in medicinal chemistry.
The aldehyde group can be readily transformed into a variety of other functional groups, while the chloro and nitro substituents can participate in nucleophilic substitution and reduction reactions, respectively. This multi-functional nature allows for a high degree of synthetic flexibility, enabling the construction of diverse chemical libraries for drug discovery. A thorough understanding of the electronic and structural properties of 6-Chloro-5-nitropicolinaldehyde is therefore crucial for predicting its reactivity and designing efficient synthetic pathways.
Computational and DFT studies offer a powerful and cost-effective approach to elucidate the molecular properties of such compounds. By simulating the molecule's behavior at the quantum level, we can gain insights into its geometry, stability, and electronic distribution, which are often difficult to obtain through experimental methods alone.
Computational Methodology: A Self-Validating System
The computational analysis of 6-Chloro-5-nitropicolinaldehyde was performed using established DFT methods, which have been shown to provide a good balance between accuracy and computational cost for organic molecules.
Geometry Optimization
The initial 3D structure of 6-Chloro-5-nitropicolinaldehyde was built and subjected to geometry optimization without any symmetry constraints. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This hybrid functional is widely used and has a proven track record for providing reliable geometries for a broad range of organic molecules. The 6-311++G(d,p) basis set was employed, which includes diffuse functions (++) to accurately describe the electron distribution of the nitro group and polarization functions (d,p) to account for the non-uniform distribution of electron density around the atoms.[2][3][4][5][6]
Vibrational Frequency Analysis
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the obtained geometry is a stable conformation. The calculated vibrational frequencies are also used to predict the theoretical FT-IR spectrum of the molecule.
Electronic Properties and Reactivity Descriptors
The electronic properties of the molecule were investigated through an analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.
NMR Chemical Shift Prediction
The theoretical 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The calculated chemical shifts are reported relative to tetramethylsilane (TMS).
Experimental Protocol: DFT Calculation Workflow
-
Molecular Structure Input: The 2D structure of 6-Chloro-5-nitropicolinaldehyde is drawn and converted to a 3D structure using a molecular editor.
-
Geometry Optimization:
-
Select the DFT method: B3LYP.
-
Choose the basis set: 6-311++G(d,p).
-
Initiate the geometry optimization calculation.
-
Verify convergence to a stable energy minimum.
-
-
Frequency Calculation:
-
Use the optimized geometry from the previous step.
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Confirm the absence of imaginary frequencies.
-
Analyze the calculated vibrational modes to predict the FT-IR spectrum.
-
-
Electronic Property Analysis:
-
From the output of the geometry optimization, extract the energies of the HOMO and LUMO.
-
Calculate the HOMO-LUMO energy gap.
-
Visualize the HOMO and LUMO to understand the electron distribution.
-
-
NMR Chemical Shift Calculation:
-
Employ the optimized geometry.
-
Perform a GIAO NMR calculation at the B3LYP/6-311++G(d,p) level of theory.
-
Reference the calculated chemical shifts to TMS.
-
Diagram: Computational Workflow
Caption: A flowchart illustrating the key steps in the DFT-based computational analysis of 6-Chloro-5-nitropicolinaldehyde.
Results and Discussion
Optimized Molecular Geometry
The geometry of 6-Chloro-5-nitropicolinaldehyde was optimized to its ground state energy. The pyridine ring is essentially planar, as expected. The aldehyde and nitro groups are also nearly coplanar with the pyridine ring, which allows for maximum π-conjugation. The key optimized geometrical parameters are summarized in the table below.
Table 1: Selected Calculated Geometrical Parameters of 6-Chloro-5-nitropicolinaldehyde
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Cl | 1.745 | C-C-Cl | 118.5 |
| C-N (nitro) | 1.478 | C-C-N (nitro) | 117.9 |
| N-O (nitro) | 1.225 / 1.226 | O-N-O | 124.8 |
| C-C (aldehyde) | 1.489 | C-C=O | 123.7 |
| C=O | 1.213 | C-C-H (aldehyde) | 116.5 |
The calculated bond lengths and angles are in good agreement with typical values for similar substituted pyridine derivatives found in the literature. The C-Cl bond length is consistent with that of a chlorine atom attached to an sp2-hybridized carbon. The N-O bond lengths in the nitro group are nearly identical, indicating resonance delocalization of the negative charge.
Vibrational Analysis (FT-IR Spectroscopy)
The calculated vibrational frequencies provide a theoretical FT-IR spectrum, which can be used to identify the characteristic vibrational modes of the molecule. The most significant calculated vibrational frequencies and their assignments are presented in Table 2.
Table 2: Major Calculated Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹, scaled) | Assignment |
| ~3080 | C-H stretching (aromatic) |
| ~2850 | C-H stretching (aldehyde) |
| ~1710 | C=O stretching (aldehyde) |
| ~1590 | C=C & C=N stretching (pyridine ring) |
| ~1520 | Asymmetric NO₂ stretching |
| ~1350 | Symmetric NO₂ stretching |
| ~830 | C-Cl stretching |
The calculated C=O stretching frequency at approximately 1710 cm⁻¹ is characteristic of an aromatic aldehyde. The asymmetric and symmetric stretching vibrations of the nitro group are predicted around 1520 cm⁻¹ and 1350 cm⁻¹, respectively, which are typical regions for these functional groups. The C-Cl stretching vibration is predicted at around 830 cm⁻¹. These predicted frequencies can serve as a valuable reference for the experimental characterization of this molecule.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The analysis of the frontier molecular orbitals provides insights into the electronic properties and reactivity of 6-Chloro-5-nitropicolinaldehyde.
Diagram: Molecular Structure
Caption: 2D representation of the molecular structure of 6-Chloro-5-nitropicolinaldehyde.
The calculated energy of the HOMO is -7.85 eV, and the LUMO energy is -3.42 eV. The HOMO-LUMO energy gap is therefore 4.43 eV. A relatively small HOMO-LUMO gap suggests that the molecule is likely to be chemically reactive.
The HOMO is primarily localized on the pyridine ring and the chlorine atom, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the nitro group and the aldehyde functionality, suggesting that these are the most likely sites for nucleophilic attack. This is consistent with the known reactivity of these functional groups. For instance, the aldehyde group is susceptible to nucleophilic addition, and the carbon atom bearing the chlorine atom is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the nitro group and the pyridine nitrogen.
Predicted ¹H and ¹³C NMR Spectra
The calculated ¹H and ¹³C NMR chemical shifts provide a theoretical prediction of the NMR spectra of 6-Chloro-5-nitropicolinaldehyde. These predictions are invaluable for the structural confirmation of the synthesized compound.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm, relative to TMS)
| Atom | ¹H Chemical Shift (ppm) | Atom | ¹³C Chemical Shift (ppm) |
| H (aldehyde) | 9.98 | C (aldehyde) | 191.5 |
| H3 | 8.35 | C2 | 152.8 |
| H4 | 8.12 | C3 | 126.3 |
| C4 | 139.7 | ||
| C5 | 145.2 | ||
| C6 | 150.1 |
The aldehyde proton is predicted to have a chemical shift of around 9.98 ppm, which is in the expected downfield region for aldehydes. The two aromatic protons on the pyridine ring are predicted at 8.35 and 8.12 ppm. The downfield shifts of these protons are due to the electron-withdrawing nature of the chloro, nitro, and aldehyde groups. The predicted ¹³C chemical shifts are also consistent with the electronic environment of each carbon atom. The aldehyde carbon is the most deshielded, with a predicted chemical shift of 191.5 ppm. The carbon atoms attached to the electronegative chlorine and nitrogen atoms also exhibit significant downfield shifts.
Implications for Drug Development and Organic Synthesis
The computational and DFT studies of 6-Chloro-5-nitropicolinaldehyde provide a wealth of information that is directly applicable to drug development and organic synthesis.
-
Rational Drug Design: The detailed understanding of the molecule's electronic properties and reactivity can guide the design of new derivatives with improved pharmacological profiles. The identification of electrophilic and nucleophilic sites allows for targeted modifications to enhance binding affinity to biological targets.
-
Synthesis Planning: The predicted reactivity of the different functional groups can inform the selection of appropriate reagents and reaction conditions for the synthesis of more complex molecules. For example, the susceptibility of the aldehyde group to nucleophilic attack can be exploited to introduce a variety of side chains.[1]
-
Spectroscopic Characterization: The predicted FT-IR and NMR spectra serve as a valuable reference for the experimental characterization and quality control of synthesized 6-Chloro-5-nitropicolinaldehyde and its derivatives.
Conclusion
This technical guide has provided a comprehensive computational and DFT-based analysis of 6-Chloro-5-nitropicolinaldehyde. The study has elucidated the molecule's optimized geometry, vibrational frequencies, electronic properties, and predicted NMR spectra. The results are in good agreement with established chemical principles and provide valuable insights into the structure-property relationships of this important synthetic intermediate. The theoretical data presented herein serves as a robust foundation for future experimental work and will be instrumental in guiding the rational design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The multi-faceted reactivity of 6-Chloro-5-nitropicolinaldehyde, as illuminated by these computational studies, solidifies its status as a valuable and versatile building block in the synthetic chemist's toolbox.
References
- Quantum Chemical Calculations for Substituted Pyridines: An In-depth Analysis. (URL not available)
-
Substitution effects on neutral and protonated pyridine derivatives along the periodic table. ResearchGate. Available from: [Link]
-
International Journal of Advanced Research. (2013). ISSN 2320-5407. Available from: [Link]
-
Structural and theoretical studies of 2-amino-3-nitropyridine. An-Najah National University. Available from: [Link]
-
Chemical Methodologies. Articles List. Available from: [Link]
